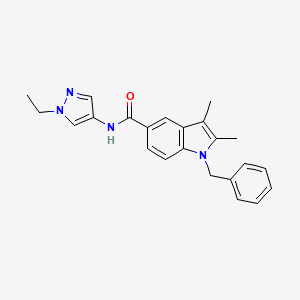
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide
Übersicht
Beschreibung
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as BPIP, is a novel small molecule that has been developed for its potential use in scientific research. BPIP has been shown to have a range of biological activities and has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide is not fully understood, but it has been shown to modulate the activity of several key proteins and signaling pathways. 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of many cellular processes, including cell proliferation, apoptosis, and differentiation. 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has also been shown to activate the protein kinase Akt, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects:
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide can inhibit the growth of cancer cells and induce apoptosis. 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has also been shown to protect neurons from oxidative stress and reduce inflammation. In vivo studies have shown that 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It has also been shown to have low toxicity and good bioavailability. However, 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has some limitations, including its relatively low potency and selectivity for its target proteins.
Zukünftige Richtungen
There are several potential future directions for research on 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide. One area of interest is the development of more potent and selective analogs of 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide that can be used for therapeutic purposes. Another area of interest is the study of the molecular mechanisms underlying the neuroprotective and anticancer effects of 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide. Additionally, 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide could be studied for its potential use in other areas of scientific research, such as immunology and infectious disease.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been studied for its potential applications in various areas of scientific research. In neuroscience, 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has also been shown to have anticancer properties and has been studied for its potential use in cancer research and drug discovery.
Eigenschaften
IUPAC Name |
1-benzyl-N-(1-ethylpyrazol-4-yl)-2,3-dimethylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-4-26-15-20(13-24-26)25-23(28)19-10-11-22-21(12-19)16(2)17(3)27(22)14-18-8-6-5-7-9-18/h5-13,15H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSKGIDQDIHZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-cyclopropyl-2-(4-fluorophenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370717.png)
![10-cyclopropyl-2-(1-ethyl-1H-pyrazol-3-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370723.png)
![2-(4-fluorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370729.png)
![methyl 3-bromo-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4370734.png)
![3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4370737.png)
![3-chloro-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4370739.png)
![1-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4370750.png)
![methyl 1-butyl-7-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4370763.png)
![methyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4370774.png)
![3-cyclopropyl-6-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B4370779.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide](/img/structure/B4370790.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}azepane](/img/structure/B4370792.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4370794.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4370795.png)